Bis(trimethylsilyl)acetylenedicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Precursor for Alkyne Functionalization

BTSA serves as a valuable precursor for the synthesis of various functionalized alkynes. The trimethylsilyl (TMS) groups can be readily removed using specific reagents, allowing for further modification of the alkyne moiety. This approach is particularly useful for introducing diverse functionalities onto complex molecules. Source: Organic Syntheses, Vol. 69, p. 121 (2009):

Cycloaddition Reactions

BTSA can participate in cycloaddition reactions with various dienophiles, leading to the formation of cyclic compounds. This strategy offers a versatile route for constructing complex ring systems with defined stereochemistry. Source: Journal of the American Chemical Society, Vol. 112, No. 13, pp. 5117-5119 (1990):

Material Science

- Molecular Precursor for Organic-Inorganic Hybrid Materials: BTSA can be employed as a molecular precursor for the synthesis of organic-inorganic hybrid materials. These materials possess a combination of organic and inorganic properties, making them attractive for various applications in optoelectronics, catalysis, and sensors. Source: Chemistry of Materials, Vol. 10, No. 12, pp. 3777-3783 (1998):

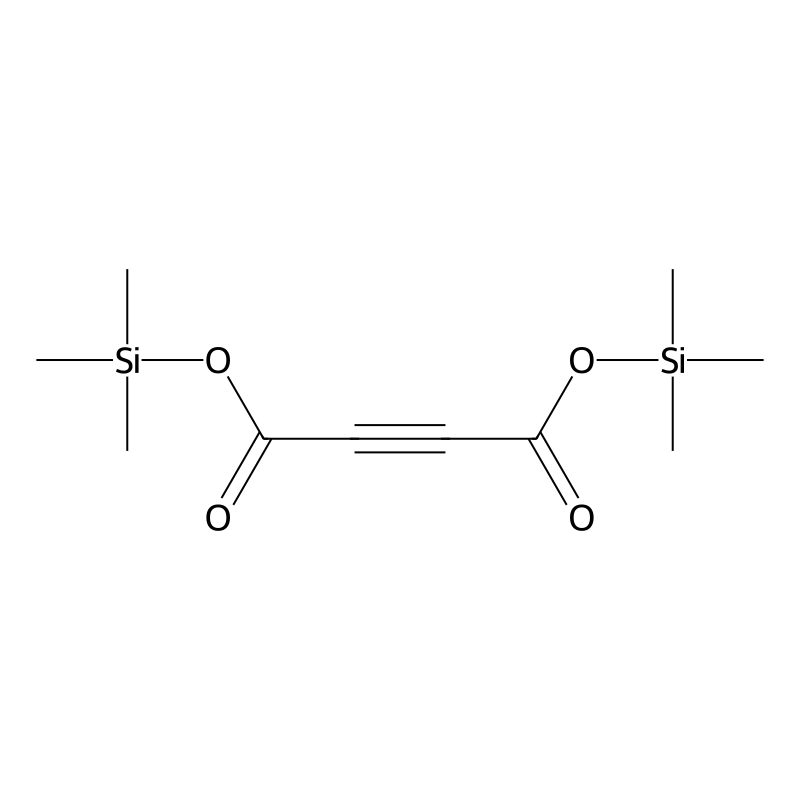

Bis(trimethylsilyl)acetylenedicarboxylate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to an acetylenedicarboxylate backbone. Its empirical formula is C₁₀H₁₈O₄Si₂, and it typically appears as a colorless liquid. The compound is known for its high electrophilicity and reactivity in various organic transformations, making it a valuable reagent in synthetic chemistry .

BTM-DAC itself does not have a known mechanism of action in biological systems. Its primary function is as a chemical intermediate or building block for the synthesis of other molecules with diverse functionalities.

- Safety Data Sheet (SDS): Information on specific hazards is limited, but the SDS for BTM-DAC suggests potential risks like flammability and irritation [].

- Toxicity: Data not extensively available. However, due to the presence of the alkyne moiety, caution is advised as alkynes can exhibit some degree of toxicity.

- Cycloaddition Reactions: It can react with various dienophiles to form cycloadducts. For instance, it has been shown to engage in cycloaddition with N,N-bis(trimethylsilyl)ynamines, yielding 3-cyclopropenylfurans .

- Michael Additions: Similar to dimethyl acetylenedicarboxylate, bis(trimethylsilyl)acetylenedicarboxylate can undergo Michael additions, where nucleophiles attack the electrophilic carbon atoms .

- Cross-Addition Reactions: The compound can also participate in rhodium-catalyzed cross-addition reactions with diarylacetylenes, showcasing its versatility in forming complex organic structures .

The synthesis of bis(trimethylsilyl)acetylenedicarboxylate typically involves the reaction of acetylenedicarboxylic acid derivatives with trimethylsilyl chloride or trimethylsilylating agents under controlled conditions. This process allows for the introduction of trimethylsilyl groups onto the acetylenedicarboxylate framework .

Bis(trimethylsilyl)acetylenedicarboxylate finds applications primarily in organic synthesis:

- Reagent in Organic Synthesis: It serves as a versatile reagent for constructing complex organic molecules due to its electrophilic nature.

- Precursor for Heterocyclic Compounds: The compound is used to synthesize various heterocycles through cycloaddition and other reaction mechanisms.

Several compounds share structural or functional similarities with bis(trimethylsilyl)acetylenedicarboxylate. Below are some notable examples:

Uniqueness

Bis(trimethylsilyl)acetylenedicarboxylate stands out due to its dual trimethylsilyl groups that enhance its electrophilicity compared to other acetylenic compounds. This unique structure allows for more versatile reactivity patterns and broader applications in synthetic chemistry.

Boiling Point, Density, and Refractive Index

Bis(trimethylsilyl)acetylenedicarboxylate exhibits distinct thermodynamic properties that are crucial for understanding its behavior under various conditions. The compound demonstrates a boiling point of 94°C at 0.005 mmHg (reduced pressure), indicating its relatively high volatility under vacuum conditions [1] [2] [3] [4] [5]. This reduced pressure boiling point is characteristic of organosilicon compounds containing ester functionalities, which typically require lower pressures for distillation to prevent thermal decomposition.

The density of bis(trimethylsilyl)acetylenedicarboxylate is 0.999 g/mL at 25°C [1] [2] [3] [5], positioning it very close to the density of water. This relatively high density among organosilicon compounds can be attributed to the presence of two ester groups in the molecular structure, which contribute significantly to the overall molecular weight and packing efficiency. The specific gravity has been reported as 0.988 [3], which is consistent with the density measurements.

Refractive index measurements yield a value of n20/D 1.439 [1] [2] [3] [4] [5], which provides insight into the compound's optical properties and molecular polarizability. This refractive index value is typical for compounds containing both silicon and carbonyl functionalities, indicating moderate electron density distribution throughout the molecule.

Flash point determination reveals a value of 67°C [1] [2] [3], which classifies bis(trimethylsilyl)acetylenedicarboxylate as a flammable liquid requiring appropriate safety precautions during handling and storage. This relatively low flash point necessitates careful attention to ignition sources in laboratory and industrial settings.

| Property | Value | Literature Source |

|---|---|---|

| Boiling Point | 94°C at 0.005 mmHg | [1] [2] [3] [4] [5] |

| Density | 0.999 g/mL at 25°C | [1] [2] [3] [5] |

| Refractive Index | n20/D 1.439 | [1] [2] [3] [4] [5] |

| Flash Point | 67°C | [1] [2] [3] |

| Specific Gravity | 0.988 | [3] |

Hydrolytic Sensitivity and Stability

Bis(trimethylsilyl)acetylenedicarboxylate demonstrates significant hydrolytic sensitivity with a rating of 7, indicating that it reacts slowly with moisture and water [1] [3]. This sensitivity classification places the compound in a category requiring careful moisture exclusion during storage and handling procedures. The hydrolytic sensitivity arises from the presence of trimethylsilyl groups, which are known to undergo hydrolysis reactions in the presence of protic solvents, particularly water.

The compound's reaction with water leads to the cleavage of silicon-oxygen bonds, resulting in the formation of trimethylsilanol and the corresponding carboxylic acid derivatives [1]. This hydrolytic pathway represents a significant degradation mechanism that must be considered in both synthetic applications and long-term storage strategies.

Storage requirements specify maintaining the compound in a dark place under an inert atmosphere at temperatures between 2-8°C [1] [3]. These stringent storage conditions are necessary to prevent both hydrolytic degradation and potential photochemical reactions. The requirement for an inert atmosphere, typically nitrogen or argon, prevents moisture contact and oxidative processes that could compromise compound integrity.

The moisture sensitivity classification emphasizes the need for anhydrous conditions throughout all handling procedures [1]. This sensitivity extends beyond simple storage requirements to encompass all synthetic manipulations, purification processes, and analytical determinations. Standard techniques for handling moisture-sensitive compounds, including the use of drying agents, Schlenk techniques, and glove box environments, are essential for maintaining compound purity and preventing unwanted side reactions.

| Property | Value | Reference |

|---|---|---|

| Hydrolytic Sensitivity Rating | 7: reacts slowly with moisture/water | [1] [3] |

| Water Reactivity | Reacts with water | [1] |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C | [1] [3] |

| Moisture Sensitivity | Moisture Sensitive | [1] |

Solubility and Reactivity in Polar/Nonpolar Media

The solubility characteristics of bis(trimethylsilyl)acetylenedicarboxylate reflect the dual nature of its molecular structure, which combines hydrophobic trimethylsilyl groups with polar ester functionalities. The compound exhibits excellent solubility in nonpolar organic solvents such as hexane, ether, and toluene, which do not accelerate hydrolytic degradation reactions [6]. These nonpolar solvents provide suitable media for synthetic transformations while preserving the integrity of the silicon-oxygen bonds.

Polar solvents present both opportunities and challenges for bis(trimethylsilyl)acetylenedicarboxylate applications. Solvents such as pyridine, dimethylformamide, dimethylsulfoxide, tetrahydrofuran, and acetonitrile can facilitate certain reactions by increasing the electrophilicity of the acetylenic carbon centers [6]. However, these polar environments may also accelerate hydrolytic processes, particularly in the presence of trace moisture.

The compound's reactivity profile in different solvent systems demonstrates significant dependence on medium polarity and coordinating ability. In nonpolar media, the compound maintains stability while retaining its electrophilic character for cycloaddition and nucleophilic addition reactions. The acetylenic bond remains highly reactive toward nucleophiles, making the compound valuable for heterocycle synthesis and carbon-carbon bond formation reactions.

Solvent selection becomes critical when considering both reaction efficiency and compound stability. The balance between facilitating desired reactivity and preventing unwanted hydrolysis requires careful evaluation of solvent properties, including dielectric constant, coordinating ability, and water content. Anhydrous conditions remain essential regardless of solvent choice, with rigorous drying procedures necessary for optimal results.

The compound's behavior in mixed solvent systems reveals complex interactions between solvent polarity, substrate reactivity, and stability considerations. Binary solvent mixtures can provide optimized conditions for specific transformations, allowing fine-tuning of both solubility and reactivity parameters while maintaining acceptable stability profiles.

Comparative Analysis with Bis(trimethylsilyl)acetylene

The structural relationship between bis(trimethylsilyl)acetylenedicarboxylate and bis(trimethylsilyl)acetylene provides valuable insights into how functional group modifications affect physicochemical properties. Molecular weight differences are substantial, with bis(trimethylsilyl)acetylenedicarboxylate (258.42 g/mol) being considerably heavier than bis(trimethylsilyl)acetylene (170.40 g/mol) [3] [7] [8], reflecting the additional mass contribution from two ester groups.

Boiling point comparisons reveal contrasting volatility profiles. Bis(trimethylsilyl)acetylenedicarboxylate exhibits a boiling point of 94°C at 0.005 mmHg [1] [2] [3], while bis(trimethylsilyl)acetylene boils at 134-137°C under atmospheric pressure [7] [9] [8]. This difference illustrates how the electron-withdrawing ester groups affect intermolecular interactions and vapor pressure characteristics.

Density measurements show significant variation between the compounds. Bis(trimethylsilyl)acetylenedicarboxylate has a density of 0.999 g/mL at 25°C [1] [2] [3], substantially higher than bis(trimethylsilyl)acetylene's density range of 0.752-0.791 g/mL [7] [9] [10]. This density increase correlates directly with the additional ester functionalities and their contribution to molecular packing efficiency.

Flash point determinations reveal dramatically different fire safety profiles. Bis(trimethylsilyl)acetylenedicarboxylate has a flash point of 67°C [1] [2] [3], while bis(trimethylsilyl)acetylene exhibits an extremely low flash point of 2°C [9] [8]. This difference has significant implications for handling procedures and storage requirements, with the acetylenedicarboxylate derivative requiring less stringent fire prevention measures.

Refractive index values show similar trends, with bis(trimethylsilyl)acetylenedicarboxylate (n20/D 1.439) [1] [2] [3] [4] [5] displaying higher values than bis(trimethylsilyl)acetylene (n20/D 1.413-1.427) [9] [11]. This increase reflects the higher electron density associated with the carbonyl groups and their contribution to molecular polarizability.

Melting point behavior distinguishes the compounds significantly. While bis(trimethylsilyl)acetylene exhibits a defined melting point range of 21-26°C [7] [9] [10], indicating crystalline solid behavior near room temperature, bis(trimethylsilyl)acetylenedicarboxylate appears to remain liquid under standard conditions, suggesting different intermolecular packing arrangements.

Reactivity profiles demonstrate the profound influence of ester substitution on chemical behavior. Bis(trimethylsilyl)acetylene serves primarily as a nucleophile and acetylene surrogate in organometallic chemistry [12] [13] [14], while bis(trimethylsilyl)acetylenedicarboxylate functions as an electrophilic species suitable for cycloaddition reactions and nucleophilic attacks. This fundamental reactivity reversal stems from the electron-withdrawing nature of the ester groups, which activate the triple bond toward nucleophilic addition rather than electrophilic attack.

| Property | Bis(trimethylsilyl)acetylenedicarboxylate | Bis(trimethylsilyl)acetylene |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₄Si₂ | C₈H₁₈Si₂ |

| Molecular Weight (g/mol) | 258.42 | 170.40 |

| Boiling Point | 94°C at 0.005 mmHg | 134-137°C |

| Density (g/mL) | 0.999 at 25°C | 0.752-0.791 at 25°C |

| Melting Point | Not specified | 21-26°C |

| Refractive Index | n20/D 1.439 | n20/D 1.413-1.427 |

| Flash Point | 67°C | 2°C |

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant